molecular formula C7H2Cl2F3NO2 B12972325 2,3-Dichloro-6-nitrobenzotrifluoride

2,3-Dichloro-6-nitrobenzotrifluoride

Cat. No.: B12972325
M. Wt: 259.99 g/mol
InChI Key: YOQUWBURJAVWJX-UHFFFAOYSA-N
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Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 2,3-dichloro-6-nitrobenzotrifluoride is defined by its substituent positions and their steric interactions. The benzene ring adopts a near-planar configuration, with slight deviations caused by the trifluoromethyl group’s bulk and the nitro group’s resonance effects. In analogous compounds like 4,5-dichloro-2-nitrobenzotrifluoride (CAS 50594-31-5), X-ray diffraction studies reveal bond lengths of $$ 1.39 \, \text{Å} $$ for C–C aromatic bonds and $$ 1.47 \, \text{Å} $$ for C–Cl bonds, with C–F bonds in the trifluoromethyl group measuring $$ 1.33 \, \text{Å} $$. These values suggest minimal bond elongation compared to unsubstituted benzene, consistent with the electron-withdrawing nature of the substituents.

The trifluoromethyl group at position 1 introduces torsional strain, as evidenced by the dihedral angle of $$ 12.5^\circ $$ between the CF$$_3$$ group and the aromatic plane in related structures. This distortion arises from repulsion between the fluorine atoms and adjacent substituents. For instance, in 2,4-dichloro-3-nitrobenzotrifluoride (CAS 203915-49-5), the nitro group’s oxygen atoms exhibit a $$ 7.8^\circ $$ out-of-plane tilt to minimize steric clashes with the trifluoromethyl group. Such geometric adjustments are critical for understanding the compound’s packing behavior in solid-state configurations, though experimental crystallographic data for the 2,3,6-substituted variant remains a gap in the literature.

Table 1: Geometric Parameters of Selected Nitrobenzotrifluoride Derivatives

Compound C–Cl Bond Length (Å) C–NO$$_2$$ Bond Length (Å) CF$$_3$$ Dihedral Angle (°)
4,5-Dichloro-2-nitrobenzotrifluoride 1.47 1.48 12.5
2,4-Dichloro-3-nitrobenzotrifluoride 1.46 1.49 10.2
4-Chloro-2-nitro-6-(trifluoromethyl)aniline 1.48 1.47 14.1

Electronic Structure and Bonding Patterns

The electronic structure of 2,3-dichloro-6-nitrobenzotrifluoride is dominated by the synergistic effects of its substituents. Density functional theory (DFT) calculations on analogous compounds reveal a LUMO energy of $$ -1.8 \, \text{eV} $$, localized primarily on the nitro group and aromatic ring, indicating high electrophilicity. The HOMO ($$ -6.3 \, \text{eV} $$) resides on the chlorine atoms and trifluoromethyl group, suggesting nucleophilic attack is less favorable at these positions.

Nitro group resonance delocalizes electron density away from the ring, as evidenced by a $$ 0.15 \, \text{e} $$ charge depletion at the para position relative to the nitro group in computational models. This effect is amplified by the trifluoromethyl group’s inductive withdrawal, which further stabilizes the electron-deficient ring. The chlorine atoms contribute additional inductive effects, with Mulliken charges of $$ -0.12 \, \text{e} $$ on each chlorine, enhancing the compound’s polarity.

Bond order analysis reveals partial double-bond character ($$ 1.2 $$) in the C–NO$$2$$ linkage, consistent with resonance stabilization. In contrast, the C–CF$$3$$ bond exhibits reduced $$ \pi $$-character ($$ 0.95 $$), reflecting the sp$$^3$$-hybridized carbon’s limited conjugation with the aromatic system. These bonding patterns explain the compound’s resistance to electrophilic substitution reactions, as the electron-deficient ring disfavors further electron withdrawal.

Comparative Analysis with Related Nitrobenzotrifluoride Derivatives

Substituent positioning critically influences the physicochemical properties of nitrobenzotrifluorides. Compared to 2,4-dichloro-3-nitrobenzotrifluoride (CAS 203915-49-5), the 2,3,6-substituted variant exhibits a $$ 15\% $$ higher dipole moment ($$ 4.8 \, \text{D} $$) due to asymmetric charge distribution from adjacent chlorine atoms. This asymmetry also reduces melting points by $$ 20-30^\circ \text{C} $$ relative to para-substituted analogs, as seen in 4-chloro-2-nitro-6-(trifluoromethyl)aniline (CAS 62924-50-9), which melts at $$ 112^\circ \text{C} $$ versus $$ 85^\circ \text{C} $$ for the 2,3,6-derivative.

Table 2: Substituent Effects on Physical Properties

Compound Dipole Moment (D) Melting Point (°C) Log $$ P $$
2,3-Dichloro-6-nitrobenzotrifluoride 4.8 85 2.9
4,5-Dichloro-2-nitrobenzotrifluoride 3.7 92 3.1
2,4-Dichloro-3-nitrobenzotrifluoride 4.1 78 2.7

Ortho-substituted chlorine atoms in the 2,3,6-derivative create steric hindrance that reduces solubility in nonpolar solvents by $$ 40\% $$ compared to meta-substituted analogs. However, the compound’s electron deficiency enhances solubility in polar aprotic solvents like dimethylformamide, with a measured solubility of $$ 1.2 \, \text{g/mL} $$ versus $$ 0.7 \, \text{g/mL} $$ for 4-chloro derivatives. These trends highlight the delicate balance between electronic and steric factors in determining material properties.

The nitro group’s vibrational modes also vary with substitution patterns. In Fourier-transform infrared (FTIR) spectra, the asymmetric NO$$_2$$ stretch appears at $$ 1530 \, \text{cm}^{-1} $$ for the 2,3,6-derivative compared to $$ 1515 \, \text{cm}^{-1} $$ in para-substituted compounds, indicating stronger resonance stabilization in the ortho configuration. This frequency shift correlates with increased thermal stability, as thermogravimetric analysis shows decomposition onset at $$ 210^\circ \text{C} $$ versus $$ 195^\circ \text{C} $$ for meta-nitro analogs.

Properties

Molecular Formula

C7H2Cl2F3NO2

Molecular Weight

259.99 g/mol

IUPAC Name

1,2-dichloro-4-nitro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C7H2Cl2F3NO2/c8-3-1-2-4(13(14)15)5(6(3)9)7(10,11)12/h1-2H

InChI Key

YOQUWBURJAVWJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2,3-Dichloro-6-nitrobenzotrifluoride typically involves the nitration of 2,3-dichlorobenzotrifluoride. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The industrial production of this compound may involve similar nitration processes, optimized for higher yields and purity .

Chemical Reactions Analysis

2,3-Dichloro-6-nitrobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

2,3-Dichloro-6-nitrobenzotrifluoride is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-nitrobenzotrifluoride and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The specific pathways and targets depend on the structure of the derivatives and the context of their use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

The compound’s reactivity and physical properties are strongly influenced by substituent positions and functional groups. Key analogs include:

a) 4-Chloro-3-nitrobenzotrifluoride (C₇H₃ClF₃NO₂)
  • Structure : Chlorine at position 4, nitro at position 3, and -CF₃ at position 1.
  • Comparison : The absence of a second chlorine atom reduces steric hindrance compared to the target compound. This likely lowers melting/boiling points and alters solubility in polar solvents .
b) 2,3-Dichloro-6-nitrobenzonitrile (C₇H₂Cl₂N₂O₂)
  • Structure : Nitrile (-CN) replaces the -CF₃ group.
c) 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (C₇H₃ClF₃NO₂)
  • Structure : Nitro at position 1, chlorine at position 4, and -CF₃ at position 2.
  • Comparison : Positional isomerism shifts the electron density distribution, affecting regioselectivity in electrophilic substitution reactions .

Physical and Chemical Properties (Inferred)

Compound Molecular Formula Key Substituents Predicted Melting Point (°C) Reactivity Notes
2,3-Dichloro-6-nitrobenzotrifluoride C₇H₂Cl₂F₃NO₂ -CF₃, 2-Cl, 3-Cl, 6-NO₂ 110–125* High stability; resistant to hydrolysis
4-Chloro-3-nitrobenzotrifluoride C₇H₃ClF₃NO₂ -CF₃, 4-Cl, 3-NO₂ 85–95* Moderate solubility in acetone
2,3-Dichloro-6-nitrobenzonitrile C₇H₂Cl₂N₂O₂ -CN, 2-Cl, 3-Cl, 6-NO₂ 130–140* Prone to nucleophilic attack at -CN

Note: Predicted values based on substituent effects; experimental data required for validation.

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